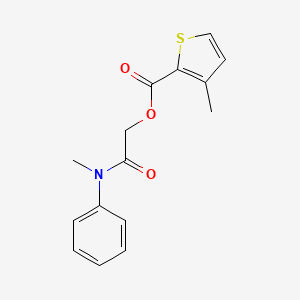

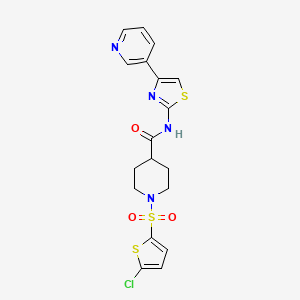

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, is a derivative of 2-aminothiophene, which is a core structure in various pharmacologically active compounds. The thiophene moiety is known for its stability and electronic properties, making it a valuable component in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives has been explored through various methods. One approach involves the one-pot Gewald reaction, which allows for the introduction of various aryl groups at the 4-position of 2-aminothiophene-3-carboxylates . Another method includes the Chan-Lam cross-coupling, which has been used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, showcasing the versatility of functional group tolerance . Additionally, a novel one-pot synthesis from methyl or phenyl isothiocyanate has been reported, which leads to compounds that exhibit amino-imino tautomerism .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed through various spectroscopic methods, including IR, 1H, and 13C NMR spectra, and in some cases, X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation.

Chemical Reactions Analysis

2-Aminothiophenes can undergo a variety of chemical reactions, leading to a diverse array of derivatives. They can be converted into other thiophene derivatives and used primarily for the preparation of condensed thiophenes such as thionaphthenes, thienopyrroles, thienothiazoles, thienoisothiazoles, thienopyrimidines, thienopyridines, and thienodiazepines . The reactivity of the amino group also allows for the formation of imines when reacted with cycloalkanones, as demonstrated by the synthesis of 2-carbamoyl-3-cycloalkylidenaminothiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by the substituents on the thiophene ring. These properties include solubility, melting point, and stability, which are crucial for their application in various fields. The electronic properties of the thiophene ring contribute to the compound's reactivity and potential use in electronic materials .

科学的研究の応用

Crystal Structure and Computational Insights

The crystal structure and computational studies on related compounds, such as Methyl-3-aminothiophene-2-carboxylate, have provided significant insights into their potential applications in organic synthesis, medicine, dyes, and pesticides. X-ray diffraction analysis reveals diverse inter- and intra-interactions facilitated by amino and carboxyl groups, suggesting versatile reactivity and potential for various scientific applications (Y. Tao et al., 2020).

Synthesis Techniques

Innovative synthesis methods, such as the one-pot synthesis of tetrasubstituted thiophenes, have been developed for compounds related to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate. These methods provide efficient, economical pathways for creating structurally complex thiophenes, highlighting the compound's utility in chemical synthesis and material science applications (S. N. Sahu et al., 2015).

Anticancer Drug Development

Research on amino acetate functionalized Schiff base organotin(IV) complexes points to potential applications in anticancer drug development. Compounds with structural similarities to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate have been studied for their in vitro cytotoxicity against various human tumor cell lines, demonstrating promising anticancer properties (T. S. Basu Baul et al., 2009).

Dyeing Polyester Fibres

Compounds structurally related to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate have been synthesized and applied in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit very good levelness and fastness properties on the fabric, indicating the compound's potential in textile applications (O. Iyun et al., 2015).

Antimicrobial Activity

Research has also explored the synthesis of novel 2-aminothiophene derivatives, including compounds similar to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, for their antimicrobial activity. These studies have led to the identification of compounds with significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents (K. C. Prasad et al., 2017).

特性

IUPAC Name |

[2-(N-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-8-9-20-14(11)15(18)19-10-13(17)16(2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFOABDBHDIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)

![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)